N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808243
InChI: InChI=1S/C18H25N5O2/c1-25-16-8-4-3-7-15(16)12-19-17(24)11-18(9-5-2-6-10-18)13-23-14-20-21-22-23/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,19,24)
SMILES:
Molecular Formula: C18H25N5O2
Molecular Weight: 343.4 g/mol

N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC14808243

Molecular Formula: C18H25N5O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C18H25N5O2
Molecular Weight 343.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C18H25N5O2/c1-25-16-8-4-3-7-15(16)12-19-17(24)11-18(9-5-2-6-10-18)13-23-14-20-21-22-23/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,19,24)
Standard InChI Key HLGDLZYAGIDXRG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NN=N3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central acetamide backbone substituted with a 1-(1H-tetrazol-1-ylmethyl)cyclohexyl group and an N-(2-methoxybenzyl) moiety. Key structural elements include:

  • Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids in drug design .

  • Cyclohexyl group: A six-membered aliphatic ring conferring conformational rigidity and lipophilicity.

  • 2-Methoxybenzyl group: An aromatic substituent with electron-donating methoxy (-OCH₃) functionality, influencing solubility and receptor binding.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₂₄N₅O₂
Molecular Weight350.42 g/mol (calculated)
IUPAC NameN-(2-Methoxybenzyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF); low aqueous solubility
LogP (Partition Coefficient)~3.2 (predicted), indicating moderate lipophilicity

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide likely follows a multi-step approach, as observed in analogous tetrazole-acetamide derivatives :

  • Cyclohexylamine Functionalization:

    • Reaction of cyclohexylamine with chloroacetyl chloride yields 2-chloro-N-cyclohexylacetamide.

    • Subsequent nucleophilic substitution with sodium azide introduces the tetrazole ring.

  • Methoxybenzyl Group Incorporation:

    • Coupling of the intermediate with 2-methoxybenzylamine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Key Reactions

  • Oxidation: The tetrazole ring resists oxidation, but the acetamide’s methylene group may form ketones under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine .

  • Electrophilic Substitution: The methoxybenzyl aromatic ring undergoes nitration or sulfonation at the para position .

CompoundKey DifferencesBioactivity
N-Hexyl-2-[1-(tetrazolylmethyl)cyclohexyl]acetamideLonger alkyl chain (hexyl vs. methoxybenzyl)Enhanced lipophilicity; antibacterial properties
N-[4-(Acetylamino)phenyl] analog Aromatic acetamide substituentCOX-2 inhibition (predicted)

Industrial and Research Applications

Pharmaceutical Development

  • Drug Candidates: Serves as a scaffold for non-peptidic ACE inhibitors or antimicrobial agents .

  • Prodrug Design: The tetrazole’s metabolic stability enhances oral bioavailability in preclinical models .

Material Science

  • Coordination Polymers: Tetrazole rings act as ligands for metal-organic frameworks (MOFs) with gas storage applications .

Future Directions

Research Gaps

  • In Vivo Pharmacokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data.

  • Target Identification: High-throughput screening needed to identify protein targets.

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